
(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a thiophene ring, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide typically involves the condensation of a thiazolidinone derivative with a thiophene sulfonamide. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
科学研究应用
(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Biological Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its specific functional groups.
作用机制
The mechanism of action of (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring can interact with the active sites of enzymes, inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity. These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects.
相似化合物的比较
Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents and biological activity.
Sulfonamide Derivatives: Compounds with a sulfonamide group that exhibit similar antimicrobial properties.
Uniqueness: (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide is unique due to its combination of a thiazolidinone ring and a thiophene sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
(NE)-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S3/c16-11-9-20-13(15(11)10-5-2-1-3-6-10)14-21(17,18)12-7-4-8-19-12/h1-8H,9H2/b14-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSLQIBXCKOQB-BUHFOSPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NS(=O)(=O)C2=CC=CS2)S1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=N\S(=O)(=O)C2=CC=CS2)/S1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2394152.png)

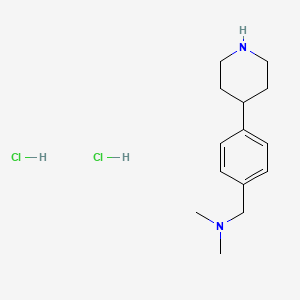
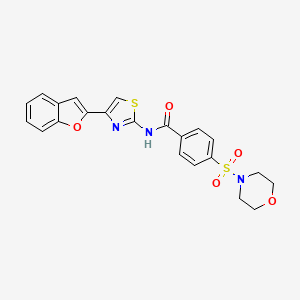
![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394162.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2394164.png)
![N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide](/img/structure/B2394165.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide](/img/structure/B2394166.png)
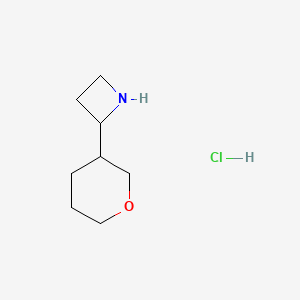
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2394169.png)
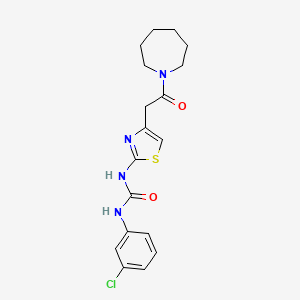
![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2394171.png)
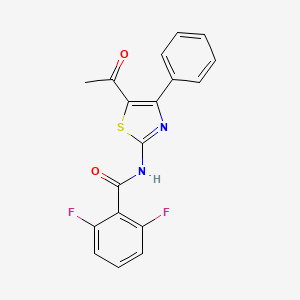
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2394174.png)
